Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate
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Overview
Description
Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate is a chemical compound with the molecular formula C14H14N2O10. It is known for its unique structure, which includes two pyridine rings substituted with hydroxyl and methoxy groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate typically involves the reaction of 4-hydroxy-5-methoxypyridine-2-carboxylic acid with a suitable dehydrating agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-methoxypyridine-2-carboxylic acid: A precursor in the synthesis of Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate.
4-Hydroxy-2-methoxypyridine-5-carboxylic acid: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to its bis-substituted pyridine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7NO4.H2O/c2*1-12-6-3-8-4(7(10)11)2-5(6)9;/h2*2-3H,1H3,(H,8,9)(H,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZRNEROKQFHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)O.COC1=CNC(=CC1=O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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